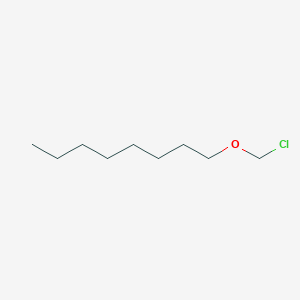

Chloromethyl octyl ether

Description

Contextualizing Chloromethylation Reagents in Synthetic Chemistry

Chloromethylation is a fundamental chemical reaction in synthetic organic chemistry that involves the introduction of a chloromethyl group onto a molecule, typically an aromatic compound. dur.ac.uk The importance of this reaction is rooted in the versatility of the resulting chloromethyl group, which is highly reactive and can be easily converted into a wide array of other functional groups, such as hydroxymethyl (–CH₂OH), aminomethyl (–CH₂NH₂), or cyanomethyl (–CH₂CN). dur.ac.uk This versatility makes chloromethylated products valuable intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.comknowde.com

The classical method for achieving chloromethylation is the Blanc reaction, which utilizes formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride (ZnCl₂), to functionalize aromatic rings. wikipedia.orgjk-sci.com While effective, this method is not universally applicable and can be difficult to control with highly activated or deactivated substrates. wikipedia.org

To address these limitations, a variety of other chloromethylating agents have been developed. Among the most prominent are the chloromethyl ethers, which can offer milder reaction conditions and different selectivity. wikipedia.org Chloromethyl methyl ether (CH₃OCH₂Cl or CMME) is a well-known and highly reactive agent in this class. wikipedia.orgdicp.ac.cn However, its high volatility and carcinogenicity have driven researchers to seek alternatives. dicp.ac.cn This has led to the use of reagents like chloromethyl octyl ether, which provides the same functional group but with lower volatility and toxicity, representing a strategic choice in modern synthetic design where safety and handling are paramount. dicp.ac.cn The selection of a specific chloromethylation reagent is therefore a critical decision based on the substrate's reactivity, desired outcome, and process safety considerations.

The Role of this compound within the Ether Class of Compounds

This compound, with the chemical formula CH₃(CH₂)₇OCH₂Cl, belongs to the α-chloroether subclass of ether compounds. sigmaaldrich.com Its structure consists of an eight-carbon octyl group linked via an ether oxygen to a chloromethyl group. This specific arrangement dictates its chemical behavior. The presence of the electronegative oxygen atom adjacent to the carbon bearing the chlorine atom significantly influences the C-Cl bond, making the chlorine atom a good leaving group in nucleophilic substitution reactions. This inherent reactivity is the basis for its function as an effective chloromethylating (and more broadly, an alkylating) agent. chemimpex.com

Compared to other chloromethyl ethers, such as the highly volatile and carcinogenic chloromethyl methyl ether (CMME), this compound (CMOE) possesses a long alkyl chain that imparts distinct physical properties. dicp.ac.cn It has a significantly higher molecular weight and boiling point, resulting in lower volatility. dicp.ac.cn This characteristic is a key reason for its use as a safer alternative to CMME in certain industrial and laboratory settings. dicp.ac.cn

However, the larger size of the octyl group can also lead to increased steric hindrance, which may result in lower reactivity compared to smaller analogues like CMME. dicp.ac.cn Despite this, this compound has proven effective in various applications, particularly in polymer chemistry. It is employed for the chloromethylation of polymers such as calixarenes, poly(phthalazinone ether sulfone ketone), and polyetherethersulphone-polyethersulphone copolymers, where it introduces reactive "handles" for further functionalization or cross-linking. sigmaaldrich.comchemicalbook.comscbt.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₉ClO scbt.comnih.gov |

| CAS Number | 24566-90-3 sigmaaldrich.comnih.gov |

| Molecular Weight | 178.70 g/mol sigmaaldrich.comnih.gov |

| Appearance | Colorless Liquid |

| Density | 0.924 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.437 sigmaaldrich.comchemicalbook.com |

Historical Development and Evolution of Chloromethylation Methodologies

The history of chloromethylation is closely tied to the broader development of electrophilic aromatic substitution reactions. The foundational method, now known as the Blanc chloromethylation, was first reported by Grassi-Cristaldi and Maselli in 1898 and later extensively studied and expanded upon by Gustave Louis Blanc in 1923. jk-sci.com This reaction involves treating an aromatic compound with formaldehyde and hydrogen chloride in the presence of a catalyst, most commonly anhydrous zinc chloride. wikipedia.orgjk-sci.com This approach provided the first direct and practical route to introduce the synthetically valuable chloromethyl group onto aromatic rings and became a cornerstone of industrial organic synthesis. jk-sci.com

Over time, chemists sought to refine the methodology to improve yields, expand the scope to different substrates, and enhance safety. For substrates that were sensitive to the harsh acidic conditions of the traditional Blanc reaction, alternative reagents were explored. This led to the use of pre-formed chloromethyl ethers, such as chloromethyl methyl ether (MOMCl), which can react with aromatic compounds under different catalytic conditions. wikipedia.org Using chloromethyl ethers could circumvent some of the side reactions and limitations encountered with the formaldehyde/HCl system. wikipedia.org

Table 2: Comparative Overview of Selected Chloromethylation Reagents

| Reagent System | Typical Application | Advantages | Disadvantages |

| Formaldehyde / HCl (Blanc Reaction) | Chloromethylation of various aromatic compounds. wikipedia.org | Inexpensive, powerful method for many substrates. dur.ac.uk | Can form carcinogenic byproducts; harsh conditions not suitable for all substrates. wikipedia.orgresearchgate.net |

| Chloromethyl Methyl Ether (CMME) | Used as a chloromethylating and protecting group reagent. knowde.comwikipedia.org | Highly reactive, often requires milder conditions than the Blanc reaction. dicp.ac.cn | Highly volatile and a known carcinogen. dicp.ac.cn |

| This compound (CMOE) | Chloromethylation of polymers and other substrates where low volatility is desired. dicp.ac.cnchemicalbook.com | Low volatility and lower toxicity compared to CMME. dicp.ac.cn | Lower reactivity and higher steric hindrance than CMME. dicp.ac.cn |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethoxy)octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClO/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMNZEWYPUBSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336579 | |

| Record name | Chloromethyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24566-90-3 | |

| Record name | Chloromethyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl octyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Chloromethyl Octyl Ether

Direct Synthetic Routes to Chloromethyl Octyl Ether

The synthesis of this compound can be achieved through the reaction of an alcohol with formaldehyde (B43269) and hydrogen chloride. A documented method involves stirring paraformaldehyde with 1-octanol (B28484) in a solvent such as 1,1,2-trichloroethane (B165190) at a reduced temperature, typically between 0-5°C. Hydrogen chloride gas is then passed through the mixture for approximately one hour to yield the desired product, this compound. This process, however, can also result in the formation of by-products like bis-chloromethyl ether. The use of long-chain chloromethyl alkyl ethers like this compound is often preferred in laboratory and industrial settings as a less volatile and consequently less hazardous alternative to the highly carcinogenic chloromethyl methyl ether. kpi.uacnrs.fr

A summary of a typical synthetic preparation is provided in the table below.

| Reactant/Reagent | Molar Ratio (Relative to 1-Octanol) | Role |

| 1-Octanol | 1.0 | Substrate |

| Paraformaldehyde ((CH₂O)n) | 1.1 | Formaldehyde Source |

| Hydrogen Chloride (HCl) | Varies (Gas passed for 1 hr) | Reagent/Catalyst |

| 1,1,2-Trichloroethane | N/A | Solvent |

Table 1: Reagents and conditions for a direct synthetic route to this compound.

Chloromethylation Reactions Mediated by this compound

This compound (CMOE) serves as an important chloromethylating agent, capable of introducing a chloromethyl group (-CH₂Cl) onto various substrates, particularly aromatic compounds and polymers. dicp.ac.cn This reaction, a type of electrophilic aromatic substitution, is a key method for functionalizing materials to alter their properties or to prepare them for subsequent chemical modifications, such as quaternization. dicp.ac.cntandfonline.com CMOE is considered a high-efficiency, non-toxic (or low-toxicity) reagent compared to alternatives like chloromethyl methyl ether (CMME). dicp.ac.cnresearchgate.net However, its larger molecular size can sometimes lead to lower reactivity due to steric hindrance when compared to CMME. dicp.ac.cn

Electrophilic Aromatic Substitution Mechanisms

The chloromethylation of an aromatic ring using this compound proceeds via an electrophilic aromatic substitution mechanism. kpi.ua In the presence of a Lewis acid catalyst, the ether is believed to form a reactive electrophilic species. This electrophile is an oxocarbenium ion (R-O=CH₂⁺), which is stabilized by resonance from the adjacent oxygen atom. This electrophile then attacks the electron-rich aromatic ring, leading to the formation of a sigma complex (or arenium ion intermediate). The subsequent loss of a proton from the ring restores aromaticity and yields the chloromethylated product. askfilo.comsmolecule.com

Studies using the extended Grunwald-Winstein equation, which correlates solvolysis rates with solvent ionizing power (YCl) and solvent nucleophilicity (NT), have been applied to chloromethyl ethyl ether. The analysis yields sensitivity parameters l and m, which quantify the reaction's sensitivity to solvent nucleophilicity and ionizing power, respectively. For chloromethyl ethyl ether at -10.0°C, these values were found to be 0.71 for l and 0.62 for m. These data suggest a mechanism that is intermediate between pure Sₙ1 and Sₙ2, with considerable stabilization of the transition state provided by nucleophilic solvation of the developing carbocation. smolecule.com

The following table presents specific rate data for the solvolysis of chloromethyl ethyl ether in various aqueous ethanol (B145695) and methanol (B129727) solvents, illustrating the influence of the solvent on the reaction rate.

| Solvent | Specific Rate (10⁻² s⁻¹) | NT Value | YCl Value |

| 100% Ethanol | 2.00 ± 0.06 | 0.37 | -2.52 |

| 90% Ethanol | 17.5 ± 0.3 | 0.16 | -0.94 |

| 80% Ethanol | 57.2 ± 1.4 | 0.00 | 0.00 |

| 100% Methanol | 16.0 ± 0.7 | 0.17 | -1.17 |

Table 2: Specific rates of solvolysis for Chloromethyl Ethyl Ether at -10.0°C in various solvents. Data indicates a mechanism sensitive to both solvent nucleophilicity (NT) and ionizing power (YCl). smolecule.com

The position of chloromethylation on an aromatic ring is governed by the directing effects of the substituents already present on the ring. In the context of complex polymers, high regioselectivity has been observed. For instance, in the chloromethylation of polyetherethersulphone-polyethersulphone (PEES-PES) copolymers using this compound, nuclear magnetic resonance (NMR) studies have shown that the reaction proceeds with high specificity. The chloromethylation occurs exclusively on the hydroquinone (B1673460) residue of the PEES unit, which is the more electron-rich and sterically accessible site for electrophilic attack. kpi.ua

Similarly, when this compound is used to functionalize poly(phthalazinone ether sulfone ketone) (PPESK), the chloromethyl groups are reported to be preferentially attached to specific positions on the polymer backbone. tandfonline.com This selectivity is crucial for controlling the final properties of the modified polymer, such as its suitability for creating anion-exchange membranes. The introduction of the electron-withdrawing chloromethyl group can deactivate the aromatic ring, potentially hindering further substitution on the same ring due to electronic effects. dicp.ac.cn

Catalyst Systems for Chloromethylation

Chloromethylation reactions using chloromethyl alkyl ethers are typically catalyzed by acids, which can be either Brønsted or Lewis acids. kpi.ua The catalyst's role is to facilitate the formation of the highly reactive electrophilic intermediate from the chloromethyl ether. alfa-chemistry.com

A variety of Lewis acids are effective catalysts for chloromethylation reactions involving this compound and similar reagents. google.com The choice of catalyst can depend on the reactivity of the aromatic substrate, the desired degree of functionalization, and the need to minimize side reactions like cross-linking. google.com

Commonly used Lewis acid catalysts include:

Tin(IV) Chloride (SnCl₄): This is a frequently used catalyst for the chloromethylation of polymers like poly(arylene ether sulfone) and polystyrene using this compound. tandfonline.comgoogle.com

Aluminum Chloride (AlCl₃): A strong and effective Lewis acid, AlCl₃ is used in various chloromethylation systems. cnrs.frgoogle.com

Antimony(V) Chloride (SbCl₅): This catalyst has been employed in the chloromethylation of polysulfones. kpi.ua

Zinc Chloride (ZnCl₂): ZnCl₂ is another common Lewis acid catalyst used in Blanc chloromethylation and related reactions. google.com

The optimization of reaction conditions, including the molar ratio of the substrate to the chloromethylating agent and the catalyst, is critical for achieving the desired degree of chloromethylation. For example, in the chloromethylation of poly(ether-imide) using this compound, an optimized condition was identified using Zinc Chloride (ZnCl₂) as the catalyst. researchgate.net

Protic Acid Catalysis (e.g., Trifluoromethanesulfonic Acid, Concentrated Sulfuric Acid)

The synthesis of this compound is frequently accomplished via the acid-catalyzed reaction of an alcohol (1-octanol), an aldehyde (formaldehyde or its polymer, paraformaldehyde), and hydrogen chloride. Strong protic acids are essential catalysts in this process, as they activate the formaldehyde by protonating its carbonyl oxygen, which makes it more susceptible to nucleophilic attack by the alcohol.

Concentrated sulfuric acid (H₂SO₄) and trifluoromethanesulfonic acid (TfOH) are effective protic acid catalysts for this transformation. google.comwikipedia.org Sulfuric acid is a low-cost and effective catalyst that can also serve as a solvent for many polymers. dicp.ac.cn However, its strong oxidizing nature can sometimes lead to charring and the formation of unwanted byproducts, necessitating careful control of reaction conditions. dur.ac.uk

Trifluoromethanesulfonic acid, a superacid, is also a potent catalyst for this type of reaction. wikipedia.orggoogle.comrsc.orgsigmaaldrich.comscispace.com While more expensive, TfOH can lead to cleaner reactions and higher yields due to its high catalytic activity and lower potential for side reactions. google.com The general mechanism involves the protonation of formaldehyde, followed by the attack of 1-octanol to form a hemiacetal intermediate. This intermediate is then protonated and eliminates water to form an oxonium ion, which is subsequently attacked by a chloride ion to yield the final this compound product. wikipedia.org

Optimization of Reaction Parameters

To achieve high yields and selectivity in the synthesis of this compound, careful optimization of various reaction parameters is crucial. These parameters include the choice of solvent, reaction temperature, duration, and the stoichiometry of the reactants. mdpi.com

Temperature and reaction duration are interdependent and critical for the successful synthesis of this compound. mdpi.com Generally, increasing the reaction temperature accelerates the reaction rate. researchgate.net However, excessively high temperatures can promote the formation of undesirable byproducts, such as diarylmethane derivatives or products from the self-condensation of formaldehyde. google.com Therefore, chloromethylation reactions are often conducted at low to moderate temperatures, for instance, between 0 °C and 30 °C, to maintain high selectivity for the desired product. google.comgoogle.com The reaction progress is typically monitored to determine the optimal duration, ensuring high conversion of the starting material while minimizing byproduct formation. researchgate.net

The stoichiometry of the reactants is a pivotal factor in maximizing the yield of this compound. It is common practice to use an excess of formaldehyde and hydrogen chloride relative to the alcohol to drive the reaction to completion. google.com However, a large excess of these reagents can lead to the formation of unwanted byproducts and complicate the purification process. google.com

When chloromethylating polymers, the concentration of the polymer is a critical parameter. To minimize side reactions like crosslinking, the polymer concentration must often be kept very low, for example, below 2%. researchgate.net The rate of reaction increases with a higher catalyst-to-polymer ratio. researchgate.net The amount of the chloromethylating agent used also directly affects the degree of chloromethylation achieved. dicp.ac.cn

Alternative and Safer Chloromethylation Strategies

The use of traditional chloromethylating agents often involves significant hazards, prompting research into safer alternatives. This involves a comparative analysis of different reagents to balance reactivity with safety.

Different chloromethylating agents exhibit varying levels of reactivity and associated hazards.

Bis(chloromethyl) ether (BCME) is a highly reactive chloromethylating agent. canada.ca However, it is also a known potent human carcinogen, and its use is highly restricted. canada.cainchem.orgnih.gov BCME can be formed as a byproduct when formaldehyde and chloride ions react in an acidic medium. canada.ca Its high reactivity is partly due to the presence of two chloromethyl groups. dicp.ac.cn

Chloromethyl methyl ether (CMME) is another effective, yet less reactive, chloromethylating agent that is also considered a carcinogen. dicp.ac.cninchem.orgnih.gov It is often used in the presence of a Lewis acid or a strong protic acid catalyst. wikipedia.orgoup.com Industrial synthesis of CMME often involves the reaction of formaldehyde, methanol, and hydrogen chloride. google.com

1,4-Bis(chloromethoxy)butane (B169855) (BCMB) is considered a safer, non-carcinogenic alternative to BCME and CMME. dicp.ac.cnasianpubs.org It is a high-efficiency chloromethylating reagent that has demonstrated higher reactivity than this compound under similar conditions in certain applications. dicp.ac.cn This higher activity may be attributed to the presence of two chloromethyl groups in a single molecule and its smaller molecular size. dicp.ac.cn The synthesis of BCMB can be achieved by reacting 1,4-butanediol (B3395766) with paraformaldehyde in the presence of a hydrogen halide. google.com

The selection of a chloromethylating agent involves a trade-off between reactivity and safety. The development and use of safer agents like 1,4-bis(chloromethoxy)butane are crucial for greener and safer chemical processes. dicp.ac.cn

Development of Lower Volatility and Toxicity Reagents

The synthesis and application of chloromethylating agents are fundamental in various fields of organic chemistry, particularly in the modification of polymers and the synthesis of complex organic molecules. chemicalbook.comsigmaaldrich.com However, traditional reagents such as chloromethyl ether (CME) and bis-chloromethyl ether (BCME) have been identified as highly carcinogenic, prompting significant research into safer alternatives. google.comosha.gov A primary strategy to mitigate these risks has been the development of chloromethylating agents with lower volatility, which directly correlates with reduced inhalation exposure.

The synthesis of long-chain halomethylalkyl ethers, including this compound, represents a significant advancement in this area. google.comdur.ac.uk By utilizing higher molecular weight alcohols like 1-octanol, the resulting ether has a substantially lower vapor pressure than its methyl analogue. This approach has led to the classification of this compound (CMOE) as a non-toxic and highly efficient chloromethylation reagent in certain applications. researchgate.netresearchgate.net

The preparation of this compound can be achieved by reacting paraformaldehyde and 1-octanol with hydrogen chloride gas. google.com This method avoids the formation of the highly carcinogenic BCME as a major byproduct. dur.ac.uk A typical synthesis involves stirring paraformaldehyde with 1-octanol in a solvent such as 1,1,2-trichloroethane at a low temperature while passing HCl gas through the mixture. google.com The resulting this compound can then be used directly as a stock solution or isolated. google.com

Table 1: Synthesis of this compound This interactive table summarizes the reactants and conditions for a common synthetic route.

| Role | Compound/Condition | Details | Source(s) |

|---|---|---|---|

| Reactant | Paraformaldehyde | (CH₂O)n | google.com |

| Reactant | 1-Octanol | CH₃(CH₂)₇OH | google.com |

| Reactant | Hydrogen Chloride | HCl (gas) | google.com |

| Solvent | 1,1,2-Trichloroethane | Cl₂CHCH₂Cl | google.com |

| Temperature | 0°–5° C | Maintained during HCl addition | google.com |

Mechanistic Investigations of Ether Formation and Cleavage

Understanding the mechanisms of ether formation is crucial for optimizing reaction conditions and developing novel synthetic routes. While the synthesis of this compound typically proceeds via an SN1-type reaction involving a stabilized oxonium ion intermediate, other etherification reactions have been investigated that follow different and complex pathways. doubtnut.com

Studies on O-O Bond Insertion Mechanisms in Related Ether Syntheses

A fascinating area of mechanistic study in ether synthesis involves the reaction of organometallic nucleophiles with peroxides. This pathway is distinct from the classical Williamson ether synthesis or the acid-catalyzed dehydration of alcohols. Research in this area explores the direct insertion of an oxygen atom from a peroxide into a carbon-metal bond, effectively forming a new carbon-oxygen bond through the cleavage of the weak oxygen-oxygen (O-O) bond. unl.edu

These reactions are particularly useful for creating sterically hindered ethers that are challenging to synthesize via traditional SN2 methods. acs.org Several mechanisms have been proposed to explain the observed reactivity and product distributions.

SN2-type Displacement: The most straightforward model suggests a bimolecular nucleophilic substitution (SN2) mechanism where a carbanion attacks one of the peroxide's oxygen atoms, leading to the simultaneous formation of the C-O bond and cleavage of the O-O bond. unl.edu

Radical Pathways: The formation of various side products in some reactions has led to the proposal of mechanisms involving radical intermediates. unl.edu In this model, single-electron transfer can generate an alkoxy radical within a solvent cage, which then combines with a carbon radical to form the ether. unl.eduacs.org

Lewis Acid-Promoted Insertion: Theoretical studies and experimental results for reactions involving monoperoxyacetals suggest a more complex mechanism. acs.org High yields for the formation of sterically crowded ethers are inconsistent with a simple SN2 pathway. The proposed alternative involves a Lewis acid-promoted insertion of the organometallic compound into the peroxide's O-O bond. acs.org

Table 2: Proposed Mechanisms in Ether Synthesis via Peroxide Intermediates This interactive table outlines different mechanistic proposals for the reaction of organometallics with peroxides.

| Mechanism Type | Description | Key Intermediates/States | Supporting Observations | Source(s) |

|---|---|---|---|---|

| SN2-type Displacement | Direct nucleophilic attack by a carbanion on a peroxide oxygen. | A single transition state with simultaneous C-O bond formation and O-O bond cleavage. | Generally accepted mechanism for simple cases. | unl.edu |

| Radical Pathway | Involves single-electron transfer to generate radical intermediates. | Alkoxy and carbon radicals formed within a solvent cage. | Explains the formation of certain side products from radical coupling. | unl.eduacs.org |

| Lewis Acid-Promoted Insertion | Insertion of an organometallic into the O-O bond, facilitated by a Lewis acid. | A coordinated complex involving the Lewis acid, organometallic, and peroxide. | High yields for sterically hindered ethers, inconsistent with SN2. | acs.org |

These mechanistic investigations into O-O bond insertion, while not the primary route for producing this compound, provide valuable insights into the broader field of ether synthesis and demonstrate the diverse pathways available for constructing C-O bonds.

Applications of Chloromethyl Octyl Ether in Polymer Science and Materials Chemistry

Functionalization of Polymer Matrices via Chloromethylation

Chloromethylation is a pivotal chemical modification technique in polymer science, enabling the introduction of chloromethyl (–CH₂Cl) groups onto polymer backbones. This process transforms relatively inert polymer chains into reactive platforms suitable for a wide array of subsequent chemical modifications. Chloromethyl octyl ether (CMOE) has emerged as a significant reagent in this field. kpi.uaresearchgate.netmsrjournal.com It serves as a chloromethylating agent, valued for its lower volatility and reduced hazards compared to traditional agents like chloromethyl methyl ether (CMME) and bis-chloromethyl ether (BCME). kpi.uamsrjournal.com The introduction of the chloromethyl group is a versatile strategy for altering polymer properties, such as solubility and, most importantly, for conferring reactivity for further functionalization. kpi.ua

Poly(ether ether ketone) (PEEK) Functionalization

Poly(ether ether ketone) (PEEK) is a high-performance thermoplastic known for its exceptional mechanical, thermal, and chemical stability. msrjournal.com However, its inertness can be a limitation. Functionalizing PEEK via chloromethylation introduces reactive sites, making it adaptable for new applications, particularly in the development of anion exchange membranes (AEMs) for fuel cells. msrjournal.comresearchgate.net

This compound is a key reagent in this process. msrjournal.com The chloromethylation of PEEK is typically an electrophilic substitution reaction where the –CH₂Cl group attaches to the aromatic rings of the PEEK backbone, specifically the hydroquinone (B1673460) ether segment, which is activated by the two ether linkages. msrjournal.com The reaction is often catalyzed by strong acids. Researchers have successfully used a mixed solvent system of methanesulfonic acid and sulfuric acid, with this compound as the chloromethylating agent, to synthesize chloromethylated PEEK (CMPEEK). researchgate.netdlut.edu.cn This method allows for controllable reaction rates at room temperature. researchgate.net Another approach involves using concentrated sulfuric acid as both a solvent and a catalyst. google.com

The degree of chloromethylation (DC), which is the percentage of polymer repeat units that have been functionalized, is a critical parameter that can be controlled by adjusting reaction conditions such as time, temperature, and reagent concentrations. researchgate.netgoogle.com Controlling the DC is essential for tailoring the final properties of the material, such as ion exchange capacity (IEC), water uptake, and mechanical stability in AEM applications. msrjournal.com

Table 1: Reaction Conditions for PEEK Chloromethylation with CMOE

| Catalyst/Solvent System | Temperature (°C) | Reaction Time (min) | Resulting Degree of Chloromethylation (DC) (%) |

|---|---|---|---|

| Methanesulfonic acid/Sulfuric acid | 25 | 60 | 58 |

| Methanesulfonic acid/Sulfuric acid | 25 | 70 | 72 |

| Methanesulfonic acid/Sulfuric acid | 25 | 80 | 84 |

| Methanesulfonic acid/Sulfuric acid | 25 | 90 | 92 |

| Concentrated Sulfuric Acid | 20 | 120 | Not specified, but successful synthesis achieved |

This table is generated based on data from research findings. researchgate.netgoogle.com

Polyethersulfone (PES) and Polyetherethersulfone (PEES) Modification

Polyethersulfone (PES) and its copolymers, like polyetherethersulfone (PEES), are important engineering thermoplastics. Introducing chloromethyl groups onto these polymers enhances their utility, particularly for creating functional membranes. kpi.ua this compound has been successfully used as the chloromethylating agent for PEES-PES copolymers. kpi.uasigmaaldrich.comchemicalbook.com

In a notable study, PEES-PES copolymers were chloromethylated using this compound in combination with trifluoromethylsulphonic acid (triflic acid), which acted as both a co-solvent and an acidic catalyst. kpi.ua This system proved effective in producing soluble, chloromethylated polymers without the crosslinking that can occur with other methods. Nuclear magnetic resonance (NMR) studies confirmed that the chloromethylation occurred exclusively on the hydroquinone residue of the PEES units, which are more susceptible to electrophilic substitution. kpi.ua The modification of PES has also been explored for applications such as anion exchange membranes, where the chloromethylated polymer serves as a precursor for introducing cationic groups. semanticscholar.orgnih.gov

Table 2: Chloromethylation of 10:90 PEES-PES Copolymer

| Chloromethylating Agent | Catalyst/Solvent | Elemental Analysis (Found) | Elemental Analysis (Expected for Monochloromethylation) |

|---|---|---|---|

| This compound | Triflic Acid | C: 60.4%, H: 3.8%, S: 10.3%, Cl: 7.8% | C: 61.5%, H: 3.5%, S: 10.7%, Cl: 5.7% |

This table is generated based on data from research findings. kpi.ua

Chloromethylation of Polystyrene and Polystyrene-Divinylbenzene Copolymers

Polystyrene and its crosslinked copolymers with divinylbenzene (B73037) (DVB) are foundational materials for producing functional polymers, including ion-exchange resins. itu.edu.trtandfonline.com The chloromethylation of the phenyl rings in polystyrene provides a reactive handle for a multitude of chemical transformations. itu.edu.trnih.gov

This compound, in the presence of a Lewis acid catalyst such as stannic chloride (SnCl₄), is an effective system for the chloromethylation of both linear polystyrene and crosslinked polystyrene-divinylbenzene beads. google.com The reaction can be conducted in swelling solvents like chloroform (B151607). google.com The degree of chloromethylation can be controlled by the reaction time and the concentration of the catalyst. For instance, using a 3M solution of chloromethyl-octylether in chloroform with stannic chloride, polystyrene-DVB beads were functionalized to contain 8.5% chlorine after 2 hours at 28°C. Increasing the amount of catalyst under the same conditions resulted in a higher chlorine content of 13.1%. google.com

A key challenge in the chloromethylation of linear polystyrene is preventing crosslinking reactions, where the newly introduced chloromethyl group reacts with another phenyl ring, leading to insoluble gels. itu.edu.trsciencemadness.org Using less volatile reagents like this compound can help manage the reaction conditions to minimize this side reaction. google.comresearchgate.net

Table 3: Chloromethylation of Polystyrene-Divinylbenzene Copolymer Beads

| Reagent Concentration | Catalyst (SnCl₄) Amount | Reaction Time (hours) | Temperature (°C) | Resulting Chlorine Content (%) |

|---|---|---|---|---|

| 3M CMOE in Chloroform | 2.0 ml | 2 | 28 | 8.5 |

| 3M CMOE in Chloroform | 6.0 ml | 2 | 28 | 13.1 |

This table is generated based on data from research findings. google.com

Tailoring Polymer Properties through Chloromethyl Group Introduction

The introduction of chloromethyl groups into a polymer's structure can significantly alter its solubility characteristics. kpi.ua The change in solubility depends on the base polymer, the degree of substitution, and the chosen solvent. For instance, the chloromethylation of PEES-PES copolymers was designed to produce a modified, yet still soluble, material for further processing. kpi.ua In the case of polystyrene, the unmodified polymer is soluble in chloromethyl ether, and the resulting chloromethylated polystyrene also remains soluble in the reaction medium, which is an ideal scenario. sciencemadness.org However, if the reaction is not properly controlled, crosslinking can occur, leading to a rapid decrease in solubility and the formation of an insoluble gel. itu.edu.trsciencemadness.org The chloromethylation of phenolphthalein (B1677637) polyetherketone (PEK-C) was found to improve its solubility in common organic solvents. ciac.jl.cn This enhanced solubility is advantageous for processing and subsequent reactions.

The primary motivation for chloromethylating polymers is to impart chemical reactivity. kpi.ua The chlorine atom in the chloromethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows the –CH₂Cl group to serve as a versatile precursor for introducing a vast range of other functional groups. nih.govresearchgate.netresearch-solution.com

This reactivity is widely exploited in the synthesis of anion exchange membranes (AEMs). Chloromethylated polymers like CMPEEK and chloromethylated polysulfone are reacted with tertiary amines (a process called quaternization) or imidazoles to attach cationic groups such as quaternary ammonium (B1175870) or imidazolium (B1220033) to the polymer backbone. msrjournal.comresearchgate.netresearchgate.net These positively charged groups are essential for ion conduction in alkaline fuel cells. Similarly, the chloromethyl groups on polystyrene resins can be converted into cyanomethyl, thiocyanomethyl, and hydroxymethyl groups, or aminated to create ion-exchange resins with various functionalities. itu.edu.tr This ability to serve as a reactive intermediate makes chloromethylation a cornerstone of functional polymer synthesis.

Facilitation of Polymer Crosslinking

The introduction of chloromethyl groups onto polymer chains using this compound provides reactive sites that can be subsequently used for crosslinking. chemicalbull.com This process is fundamental in altering the physical and mechanical properties of polymers. Crosslinking transforms linear polymer chains into a three-dimensional network, which can lead to increased thermal stability, chemical resistance, and improved mechanical strength.

For instance, chloromethylated polymers can be crosslinked by reacting them with diamines or other difunctional nucleophiles. The chloromethyl group acts as an electrophilic site, readily undergoing nucleophilic substitution reactions. This strategy has been employed in the modification of various polymers, including poly(arylene ether sulfone)s and polystyrene. kpi.uaresearchgate.nettandfonline.com The degree of crosslinking can be controlled by the initial degree of chloromethylation and the stoichiometry of the crosslinking agent, allowing for the fine-tuning of the final material's properties.

Research has shown that this compound is an effective agent for the chloromethylation of polymers like polyetherethersulphone-polyethersulphone (PEES-PES) copolymers, which can then be crosslinked. kpi.ua Similarly, polystyrene microspheres have been chloromethylated with CMOE to create reactive surfaces for subsequent hypercrosslinking, a process that dramatically increases the specific surface area and porosity of the materials. researchgate.net

Synthesis of Ion-Exchange Materials

Chloromethylation using this compound is a key step in the preparation of ion-exchange materials, particularly anion-exchange membranes (AEMs). tandfonline.comdicp.ac.cn These membranes are crucial components in various electrochemical technologies, including fuel cells and electrodialysis systems. researchgate.netacs.org

The synthesis of AEMs often begins with the chloromethylation of a stable polymer backbone, such as polysulfone (PSF) or poly(ether ether ketone) (PEEK). jree.irmsrjournal.commdpi.com this compound is used to introduce the chloromethyl (-CH2Cl) functional group onto the aromatic rings of the polymer. sigmaaldrich.comdicp.ac.cn This chloromethylated polymer then serves as an intermediate for the introduction of cationic functional groups.

The most common subsequent step is quaternization, where the chloromethylated polymer is reacted with a tertiary amine, such as trimethylamine (B31210) (TMA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), to form quaternary ammonium salts. dicp.ac.cnsci-hub.se These positively charged groups are the fixed ionic sites within the membrane that facilitate the transport of anions. The final step typically involves an ion-exchange process to replace the chloride ions with hydroxide (B78521) ions (OH-) or other desired anions, rendering the membrane suitable for its intended application. jree.ir

Studies have demonstrated the use of this compound in the synthesis of chloromethylated poly(phthalazinone ether sulfone ketone), which is then used to prepare anion-exchange membranes. sigmaaldrich.comdicp.ac.cn The choice of the chloromethylating agent can influence the reaction conditions and the properties of the resulting membrane. dicp.ac.cn

The ion-exchange capacity (IEC) of a membrane, a measure of the number of ion-exchangeable sites per unit weight of the material, is a critical parameter that is directly influenced by the derivatization of the chloromethylated polymer. researchgate.netjree.ir After chloromethylation with this compound, the reactive chloromethyl groups are converted into ion-exchange sites.

The most common derivatization is amination to introduce quaternary ammonium groups. google.comdupont.com The general reaction involves the nucleophilic attack of a tertiary amine on the carbon of the chloromethyl group, displacing the chloride ion and forming a quaternary ammonium salt. The structure of the amine used for quaternization can significantly impact the properties of the resulting ion-exchange material. For example, using bulkier amines can affect the packing of the polymer chains and the accessibility of the ion-exchange sites.

The degree of chloromethylation, and consequently the degree of amination, directly dictates the theoretical IEC of the material. jree.ir This allows for the tailoring of the ion-exchange capacity to meet the specific requirements of an application.

The degree of functionalization (DF), which refers to the extent of chloromethylation and subsequent quaternization, has a profound impact on the performance of anion-exchange membranes. msrjournal.com Key performance metrics that are affected include ion-exchange capacity (IEC), ionic conductivity, water uptake, and dimensional stability. jree.irsci-hub.se

Generally, a higher degree of functionalization leads to a higher IEC, as there are more fixed positive charges within the polymer matrix. researchgate.netjree.ir This, in turn, often results in higher ionic conductivity because of the increased concentration of mobile counter-ions (e.g., OH-). However, a very high DF can also lead to excessive water uptake and swelling of the membrane. jree.irsci-hub.se This can compromise the mechanical integrity of the membrane and dilute the concentration of charge carriers, potentially leading to a decrease in conductivity at very high water content. sci-hub.se

Therefore, there is an optimal range for the degree of functionalization to achieve a balance between high ionic conductivity and good mechanical and dimensional stability. Research on polysulfone-based anion exchange membranes has shown that as the degree of chloromethylation increases from 82% to 143%, the IEC increases from 0.96 to 1.73 meq/g, with a corresponding increase in ionic conductivity. jree.ir This highlights the direct relationship between the extent of functionalization and the membrane's ion transport properties.

| Degree of Chloromethylation (%) | Ion Exchange Capacity (IEC) (meq/g) | Ionic Conductivity (mS/cm at 25°C) | Water Uptake (%) | Swelling Ratio (%) |

| 82 | 0.96 | - | - | - |

| 143 | 1.73 | 15.87 | 37.41 | 14.71 |

| Data derived from studies on quaternized polysulfone anion exchange membranes. jree.ir |

Advanced Material Design and Synthesis

Beyond its role in crosslinking and ion-exchange materials, this compound is also utilized in the synthesis of more advanced and specialized polymers.

The introduction of fluorine into polymer structures can impart a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. This compound can be used in the synthesis of fluorinated polymers by reacting with fluorinated precursors. For example, it can be used to introduce a chloromethyl group onto a molecule that already contains fluorine. This chloromethylated fluorinated monomer can then be polymerized or co-polymerized to create advanced fluoropolymers.

While direct examples of using this compound for this specific purpose are not as prevalent in the provided search results, the principle of using chloromethylating agents to functionalize aromatic compounds is well-established. This methodology can be extended to fluorinated aromatic systems to create novel building blocks for high-performance fluoropolymers. The reactivity of the chloromethyl group allows for further modifications, enabling the creation of fluorinated polymers with tailored functionalities for applications in demanding environments.

Creation of Functionalized Nanoparticles

The surface modification of nanoparticles is a critical process in materials science, designed to enhance their stability, improve dispersion within various media, and introduce new functionalities. cd-bioparticles.netmdpi.com this compound serves as a key reagent in this field, enabling the covalent attachment of octyl ether groups to the surface of nanoparticles. This process, known as functionalization or surface modification, alters the physicochemical properties of the nanoparticles, making them suitable for a wide range of applications in polymer science and materials chemistry. cd-bioparticles.netmedcomadvance.com

The primary mechanism involves the reaction of the highly reactive chloromethyl group (–CH₂Cl) of this compound with functional groups present on the nanoparticle surface, such as hydroxyl (–OH) or amine (–NH₂) groups. This reaction, typically a nucleophilic substitution, forms a stable ether or amine linkage, respectively, thereby grafting the octyl ether chain onto the nanoparticle. The long, hydrophobic octyl chain imparts significant changes to the nanoparticle's surface energy and steric profile.

One of the principal outcomes of this functionalization is the improved dispersion of nanoparticles in nonpolar organic solvents and polymer matrices. Unmodified inorganic nanoparticles often have a high surface energy and a tendency to agglomerate due to strong van der Waals forces, which can negatively impact the properties of the final composite material. cd-bioparticles.net By introducing a lipophilic octyl ether layer, the compatibility between the inorganic nanoparticle and a hydrophobic polymer matrix is greatly enhanced. This leads to a more uniform dispersion, which is crucial for achieving desired mechanical, thermal, and optical properties in nanocomposites.

Detailed research has demonstrated the effectiveness of this approach. For instance, studies involving the functionalization of silica (B1680970) (SiO₂) or metal oxide (e.g., TiO₂, γ-Fe₂O₃) nanoparticles with this compound have shown a marked improvement in their dispersion stability in organic media. researchgate.netscispace.com The process involves reacting the nanoparticles, which possess surface hydroxyl groups, with this compound, often in the presence of a base to facilitate the reaction.

The successful grafting of the octyl ether moiety can be confirmed through various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) can detect the characteristic C-O-C ether stretching vibrations. Thermogravimetric analysis (TGA) can quantify the amount of organic material grafted onto the nanoparticle surface by measuring the weight loss upon heating. Dynamic light scattering (DLS) is often used to measure the increase in the hydrodynamic diameter of the nanoparticles post-functionalization and to assess their colloidal stability. core.ac.uk

The table below presents representative data from a hypothetical study on the functionalization of silica nanoparticles with this compound, illustrating the impact of the modification on key nanoparticle properties.

| Property | Unmodified SiO₂ Nanoparticles | SiO₂ Nanoparticles Functionalized with this compound |

| Average Particle Size (TEM) | 20 nm | 21 nm |

| Hydrodynamic Diameter (DLS) in Toluene (B28343) | > 500 nm (Aggregated) | 35 nm |

| Surface Functional Group (FTIR) | Si-OH | Si-O-CH₂(CH₂)₇CH₃ |

| Organic Content (TGA) | < 1% | 15% |

| Dispersion in Polystyrene Matrix | Poor (Visible Aggregates) | Excellent (Homogeneous) |

| Zeta Potential in Toluene (mV) | -5 mV | -25 mV |

This table contains illustrative data to demonstrate the effects of functionalization and is not derived from a single, specific research paper.

The data clearly indicates that while the core particle size as measured by Transmission Electron Microscopy (TEM) remains largely unchanged, the hydrodynamic diameter in a nonpolar solvent like toluene decreases dramatically, signifying a transition from an aggregated state to a well-dispersed colloid. The increased absolute value of the zeta potential further confirms the enhanced colloidal stability due to steric repulsion provided by the grafted octyl ether chains. core.ac.uk The significant organic content measured by TGA and the excellent dispersion in a polystyrene matrix highlight the successful surface modification and its practical benefits for creating advanced polymer nanocomposites.

Advanced Characterization Techniques for Chloromethyl Octyl Ether Derived Products

Spectroscopic Analysis of Functionalized Polymers

Spectroscopic techniques are fundamental in verifying the chemical transformations that occur when chloromethyl octyl ether is used to modify polymeric substrates. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are two of the most powerful tools for this purpose, providing detailed information about the molecular structure of the resulting functionalized polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of chloromethylated polymers, offering quantitative and qualitative data regarding the modification process.

Quantitative ¹H NMR spectroscopy is a precise method for determining the degree of chloromethylation (DCM) in a functionalized polymer. nih.govnih.govrptu.deox.ac.uk This is achieved by comparing the integrated signal intensity of the protons of the newly introduced chloromethyl group (–CH₂Cl) with the signal intensity of the protons from the repeating unit of the polymer backbone. jbnu.ac.kr

For instance, in the chloromethylation of poly(ether ether ketone) (PEEK), the DCM can be calculated from the ¹H NMR spectrum by comparing the area of the chloromethyl protons with the aromatic protons of the polymer backbone. dicp.ac.cn A specific formula used for such a calculation is:

DCM = (Area of –CH₂Cl protons) / (Area of specific backbone protons) x (Number of backbone protons per repeating unit)

The DCM is influenced by reaction conditions such as temperature, time, and the concentration of the chloromethylating agent, like this compound (CMOE). dicp.ac.cnresearchgate.net Studies have compared the efficiency of different chloromethylating agents, noting that while CMOE is considered a safer alternative to agents like chloromethyl methyl ether due to its lower volatility, its larger molecular size can sometimes lead to lower activity due to steric hindrance. dicp.ac.cn

Table 1: Comparison of Chloromethylation Degree (DCM) for Different Polymers and Reagents This interactive table showcases how the degree of chloromethylation varies with the type of polymer and the chloromethylating agent used, as determined by ¹H NMR.

| Polymer | Chloromethylating Reagent | DCM (%) | Reference |

| Polyimide | Chloromethyl methyl ether | 47, 89, 192 | jbnu.ac.kr |

| PEEK | This compound (CMOE) | Variable | dicp.ac.cn |

| PES | This compound (CMOE) | Variable | dicp.ac.cn |

| PPESK | This compound (CMOE) | Variable | dicp.ac.cn |

| Polystyrene | Paraformaldehyde/Me₃SiCl | Variable | researchgate.net |

Note: The degree of chloromethylation is highly dependent on specific reaction conditions not fully detailed in this table.

Determining the precise location where the chloromethyl group attaches to the polymer backbone is crucial for understanding the structure-property relationships of the modified material. NMR spectroscopy, including advanced 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC), is instrumental in this elucidation. ipb.ptacs.orgnih.gov

For complex polymer backbones, the chemical environment surrounding the chloromethyl group can lead to distinct signals in the ¹H NMR spectrum. For example, in chloromethylated poly(phthalazinone ether sulfone ketone) (CMPPESK), two separate peaks for the –CH₂Cl protons can be observed. dicp.ac.cn This splitting indicates that the chloromethyl groups are situated in different chemical environments, likely adjacent to either the sulfone or the ketone groups on the aromatic rings. dicp.ac.cn In the case of PEEK, it has been shown that electrophilic substitution, such as chloromethylation, preferentially occurs on the aromatic ring positioned between the two ether linkages, which has a higher electron density. msrjournal.com

NMR spectroscopy provides definitive confirmation of the structural integrity of the polymer backbone after modification and verifies subsequent reactions of the introduced chloromethyl group. When a chloromethylated polymer undergoes further functionalization, such as esterification or amination, ¹H NMR spectra show the disappearance or shift of the characteristic –CH₂Cl proton signal and the appearance of new signals corresponding to the new functional group. jbnu.ac.kr

For example, the complete shift of the proton signal from the –CH₂Cl group (typically around 4.5-4.9 ppm) to a new position (e.g., 5.1-5.3 ppm after esterification) confirms the quantitative conversion of the chloromethyl groups. jbnu.ac.krderpharmachemica.com This allows for a thorough characterization of the final, multi-step modified polymer structure. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups in a polymer. unirioja.es In the context of this compound derived products, FTIR is used to verify the initial chloromethylation and any subsequent chemical modifications.

The introduction of the chloromethyl group onto a polymer backbone, such as polystyrene, gives rise to characteristic absorption bands. A key indicator is the C-Cl stretching vibration, which typically appears in the regions of 1267 cm⁻¹ and 670-840 cm⁻¹. unirioja.esresearchgate.net

Following further reactions, the FTIR spectrum will exhibit corresponding changes. For instance, if the chloromethyl group is converted to an ester, the spectrum will show the disappearance of the C-Cl band and the appearance of a strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹. jbnu.ac.kr Similarly, conversion to other groups will result in the appearance of their own characteristic absorption bands, providing clear evidence of the successful modification. derpharmachemica.comresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for Functionalized Polymers This table provides a summary of key FTIR peaks used to identify functional groups during the modification of polymers with chloromethylating agents.

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Reference |

| C-Cl (from –CH₂Cl) | 1267, 670-840 | unirioja.esresearchgate.net |

| C=O (Ester) | 1718-1741 | jbnu.ac.krunirioja.es |

| C-N (Amine/Imide) | 1340-1391 | unirioja.esresearchgate.net |

| P=O (Phosphonate) | 1250-1260 | researchgate.net |

| P-O-C (Phosphonate) | 1025 | researchgate.net |

Morphological and Textural Characterization of Functionalized Microspheres

When this compound is used to functionalize pre-formed polymer microspheres, it is critical to characterize the resulting changes in their morphology and texture. Techniques such as Scanning Electron Microscopy (SEM) are vital for this analysis. researchgate.netacs.org

Research on polystyrene microspheres has shown that chloromethylation, including with this compound, and subsequent hyper-crosslinking reactions can significantly alter the microspheres' properties. researchgate.net SEM micrographs reveal changes in the surface morphology of the microspheres after functionalization. researchgate.netresearchgate.net For example, the surfaces can become rougher following the reaction. researchgate.net

Furthermore, the porous structure of the microspheres is affected. The chloromethylation process can lead to an increase in the specific surface area and a decrease in the average pore radius. researchgate.net The choice of chloromethylating agent, such as chloromethyl methyl ether (CMME), chloromethyl ethyl ether (CMEE), or this compound (CMOE), can also influence the final specific surface area of the hyper-crosslinked microspheres. researchgate.net These textural properties are often quantified using methods like nitrogen adsorption-desorption analysis (BET method). acs.org The preservation of a spherical shape and the particle size distribution after functionalization are also key parameters assessed by SEM. researchgate.net

Determination of Specific Surface Area

The specific surface area is a critical parameter for porous materials, influencing their capacity for applications such as catalysis, adsorption, and separation. The Brunauer-Emmett-Teller (BET) method is the most common technique for determining the specific surface area of these materials. scielo.brnih.govmdpi.com This analysis involves measuring the physical adsorption of a gas, typically nitrogen, onto the material's surface at cryogenic temperatures (77 K). nih.govmdpi.com

The introduction of chloromethyl groups and subsequent cross-linking reactions can significantly alter the specific surface area of the base polymer. For instance, studies on the chloromethylation of pitch-based hyper-crosslinked polymers have shown that the BET specific surface area decreases after functionalization. In one study, the surface area dropped from 1153 m²/g to 520 m²/g after chloromethylation. mdpi.comresearchgate.net This reduction is often attributed to the grafted chloromethyl groups and subsequent functionalities occupying or blocking the existing pores of the polymer matrix. mdpi.comresearchgate.netresearchgate.net

Conversely, in some systems like macroporous styrene-divinylbenzene (S-DVB) copolymers with low divinylbenzene (B73037) content, the specific surface area has been observed to increase after chloromethylation. researchgate.net This highlights that the effect of chloromethylation on surface area is highly dependent on the nature of the initial polymer network and the reaction conditions.

Table 1: Effect of Chloromethylation and Subsequent Functionalization on the BET Specific Surface Area of a Hyper-Crosslinked Polymer (HCP)

| Material Stage | BET Specific Surface Area (m²/g) | Reference |

| Initial Hyper-Crosslinked Polymer (HCP) | 1153 | researchgate.net |

| After Chloromethylation | 530 | researchgate.net |

| After Grafting with Ionic Liquid | 380 | researchgate.net |

Analysis of Pore Volume and Pore Size Distribution

Beyond surface area, the volume of the pores and the distribution of their sizes are fundamental characteristics of porous polymers derived from processes involving this compound. These properties are typically determined from the same nitrogen adsorption-desorption isotherm data used for BET analysis. nih.govmdpi.com

Several theoretical models are applied to analyze the isotherm data:

Barrett-Joyner-Halenda (BJH) Method : This model is widely used for calculating the pore size distribution in the mesoporous range (2-50 nm). mdpi.comnumberanalytics.com It is based on the Kelvin equation and assumes a cylindrical pore geometry. numberanalytics.com

Density Functional Theory (DFT) : DFT provides a more accurate description of the pore structure, especially for microporous and mesoporous materials, as it does not assume a specific pore shape and accounts for the fluid-wall interactions at a molecular level. researchgate.net

Horvath-Kawazoe (HK) Method : This method is specifically applied for the analysis of microporous materials.

The process of chloromethylation can induce significant morphological changes, affecting both pore volume and size distribution. Research on polymeric resins has shown that chloromethylation can cause a partial collapse of the resin's pores due to the swelling action of the chloromethyl ether, leading to a decrease in specific surface area and alterations in pore diameter. nih.govmdpi.com In studies of S-DVB copolymers, chloromethylation and subsequent amination reactions led to a significant decrease in the total pore volume. researchgate.net The average pore radius was also affected, either increasing or decreasing depending on the initial crosslinking degree of the copolymer. researchgate.net

Table 2: Characterization of a Resin Before and After Modification via Chloromethylation and Amination

| Resin Sample | Specific Surface Area (SBET) (m²/g) | Total Pore Volume (Vt) (cm³/g) | Average Pore Diameter (nm) |

| Starting Resin (NDA-1800) | 488.1 | 0.75 | 15.4 |

| Tertiary Amine Modified Resin | 345.2 | 0.61 | 14.1 |

Data adapted from studies on resin modification, illustrating typical changes after chloromethylation and subsequent reactions. mdpi.com

Rheological and Solution Property Assessments

For non-crosslinked polymers modified using this compound, understanding their behavior in solution is critical for processing and application. Rheology, the study of the flow and deformation of matter, provides invaluable insights into these properties. pressbooks.pub

Viscometric Analysis of Polymer Solutions

Viscometry is a fundamental rheological technique used to characterize polymer solutions. It measures the resistance of a fluid to flow (viscosity) and provides information related to the polymer's molecular weight, chain conformation, and polymer-solvent interactions. pressbooks.pub The intrinsic viscosity of a polymer solution, measured using a viscometer such as an Ubbelohde viscometer, is particularly important. researchgate.netdicp.ac.cn

Studies on chloromethylated poly(ether sulfone) (CMPES) have shown that the intrinsic viscosity of the polymer in a solvent like dimethylformamide (DMF) increases with a higher degree of chloromethylation. researchgate.net This suggests changes in the polymer chain's size and its interaction with the solvent as more functional groups are introduced.

The rheological behavior of polymer solutions is complex and can be influenced by several factors:

Polymer Concentration : As polymer concentration increases, the viscosity typically rises due to increased chain interactions and entanglements. pressbooks.pub

Temperature : An increase in temperature generally leads to a decrease in viscosity because of increased molecular mobility. tandfonline.commdpi.com

Shear Rate : Many polymer solutions are non-Newtonian, meaning their viscosity changes with the applied shear rate. They often exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. tandfonline.com

The analysis of these properties is crucial for applications where the polymer solution's flow behavior is key, such as in the casting of polymer membranes. tandfonline.com

Table 3: Example of Viscosity Variation in Polyphenylsulfone (PPSU) Solutions with Temperature and Concentration

| Polymer Concentration (wt. %) | Temperature (°C) | Viscosity (Pa·s) |

| 10 | 20 | 0.39 |

| 10 | 50 | 0.21 |

| 20 | 20 | 5.68 |

| 20 | 50 | 3.54 |

This table provides illustrative data based on general findings for polymer solutions, showing the typical influence of concentration and temperature on viscosity. tandfonline.com

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Chloromethyl Octyl Ether

The traditional synthesis of chloroalkyl ethers, often involving formaldehyde (B43269) and hydrogen chloride, raises concerns due to the potential formation of highly carcinogenic byproducts such as bis(chloromethyl) ether. orgsyn.orgnih.gov Consequently, a significant future research direction is the development of safer and more efficient synthetic routes.

One promising area of exploration is the use of symmetric aliphatic acetals as precursors. For instance, an exchange reaction between dioctyl formal (the acetal (B89532) formed from octanol (B41247) and formaldehyde) and a halide donor, catalyzed by a protic acid, could offer a cleaner pathway that minimizes the formation of hazardous impurities. orgsyn.org This approach has been demonstrated for other α-halo ethers and its adaptation for this compound is a logical next step. orgsyn.org

Future research will likely focus on optimizing catalysts and reaction conditions to improve yield and purity. jk-sci.com The development of continuous flow processes is another area of interest, which could enhance safety and control over the reaction, particularly for industrial-scale production. google.com

| Synthetic Approach | Key Reagents | Potential Advantages | Research Focus |

| Traditional Method | n-octanol, Formaldehyde, Hydrogen Chloride | Established procedure | Minimizing byproduct formation (e.g., bis(chloromethyl) ether) |

| Acetal Exchange Reaction | Dioctyl formal, Halide donor (e.g., Acetyl chloride), Acid catalyst | Higher safety profile, reduced carcinogenic byproducts orgsyn.org | Catalyst development, optimizing reaction kinetics |

| Continuous Flow Synthesis | Various (adaptable) | Enhanced safety, precise process control, scalability google.com | Reactor design, integration with purification steps |

Expanding the Scope of Polymer and Material Functionalization

This compound has proven to be an effective reagent for the chloromethylation of various polymers, including poly(phthalazinone ether sulfone ketone) and polyetherethersulphone-polyethersulphone copolymers. This functionalization introduces a reactive chloromethyl group, which serves as a versatile handle for subsequent chemical modifications.

A major future direction is to expand this functionalization to a wider range of polymeric backbones. This includes:

Biopolymers: The chloromethylation of abundant natural polymers like lignin (B12514952) is a key step toward valorization, transforming a low-value byproduct of the paper industry into a precursor for advanced materials. taltech.ee Future research could explore the functionalization of cellulose, chitin, and other biopolymers to create novel bio-based materials.

High-Performance Thermoplastics: Extending chloromethylation to other engineering plastics could yield materials with tailored surface properties, improved solvent resistance, or new reactive capabilities for creating advanced composites and blends.

Membrane Materials: The introduction of chloromethyl groups onto polymer membranes, followed by quaternization, is a known method for creating anion-exchange membranes. Future work will likely focus on optimizing the degree of functionalization and the subsequent chemical modifications to enhance ion conductivity, selectivity, and durability for applications in fuel cells, water treatment, and electrolysis.

| Polymer Class | Current Examples | Future Research Areas | Potential Applications |

| Engineering Plastics | Poly(phthalazinone ether sulfone ketone), Polyetherethersulphone copolymers | Poly(ether imide), Polycarbonates, Polysulfones | Advanced composites, functional coatings, separation membranes researchgate.net |

| Biopolymers | Lignin taltech.ee | Cellulose, Chitin, Starch | Bio-based adhesives, renewable composites, drug delivery systems |

| Calixarenes | Calix jk-sci.comarene, Calix google.comarene, Calix alfa-chemistry.comarene chemicalbook.com | Functionalized calixarenes for specific host-guest chemistry | Molecular recognition, sensors, extraction agents |

Advanced Mechanistic Studies to Understand Reaction Pathways

The chloromethylation of aromatic compounds is generally understood to proceed via an electrophilic aromatic substitution mechanism, similar to the Friedel-Crafts reaction. taltech.eealfa-chemistry.com In this process, an electrophilic species is generated from this compound (or its precursors), which then attacks the electron-rich aromatic ring. alfa-chemistry.com

However, the precise nature of the reactive species and the influence of the long octyl chain on reactivity are not fully elucidated. Future research will employ advanced analytical and computational methods to gain deeper mechanistic insights. This includes:

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor the reaction in real-time, identifying key intermediates and transition states.

Computational Modeling: Density Functional Theory (DFT) and other computational tools can model reaction pathways, calculate activation energies, and predict the regioselectivity of the chloromethylation on complex polymer substrates.

Kinetic Studies: Detailed kinetic analysis under various conditions (e.g., different catalysts, solvents, temperatures) will help to build a comprehensive quantitative model of the reaction, enabling better process optimization.

Understanding these mechanistic details is crucial for controlling the degree of functionalization, minimizing side reactions, and designing more efficient catalytic systems. jk-sci.com

Development of High-Performance Materials Utilizing this compound Derivatives

The true potential of this compound lies in the vast array of derivative materials that can be synthesized from the functionalized polymers it helps create. The chloromethyl group is a versatile anchor for introducing a wide range of other functional groups, enabling the creation of materials with highly specific properties. google.com

Emerging applications and future research directions include:

Anion-Exchange Membranes (AEMs): As mentioned, quaternization of chloromethylated polymers yields AEMs. Future development will focus on creating membranes with higher ionic conductivity and superior chemical stability for next-generation energy conversion and storage devices.

Functional Adsorbents and Resins: By grafting specific ligands onto chloromethylated polymer backbones (e.g., ion-exchange resins), materials can be designed for selective metal ion recovery, water purification, or as solid-phase catalysts. nih.govwikipedia.org

Antifouling Surfaces: Polymer brushes can be grown from chloromethylated surfaces via surface-initiated polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net This allows for the creation of surfaces that resist the adhesion of biological organisms, with applications in marine coatings, medical devices, and filtration membranes. researchgate.net

Compatibilizers for Polymer Blends: The octyl group can impart hydrophobicity, while the chloromethyl group can be converted to a hydrophilic functionality. This amphiphilic nature can be exploited to create compatibilizers that improve the morphology and properties of immiscible polymer blends.

Addressing Green Chemistry Principles in Chloromethylation Research

The principles of green chemistry are becoming increasingly important in guiding chemical research and industrial processes. taltech.ee Future work on this compound and related chloromethylation technologies will need to address several key aspects of sustainability.

Safer Reagents and Solvents: A primary goal is to move away from hazardous reagents and chlorinated solvents. taltech.ee This involves exploring alternative, non-carcinogenic chloromethylating agents and employing greener solvents like ionic liquids or supercritical fluids.

Atom Economy and Waste Reduction: Research will focus on developing reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. google.com This includes designing highly selective catalytic systems that minimize the formation of byproducts and waste streams.

Use of Renewable Feedstocks: The application of chloromethylation to renewable resources, such as lignin, is a prime example of green chemistry in action. taltech.ee This approach reduces reliance on fossil fuels and contributes to a circular economy by valorizing biomass waste streams.

By integrating these principles, future research can ensure that the utility of this compound is harnessed in a manner that is both economically viable and environmentally responsible.

Q & A

Q. What are the primary applications of chloromethyl octyl ether (CMOE) in polymer chemistry, and what methodological considerations are critical for its use?

CMOE is widely employed as a chloromethylation reagent for modifying polymers such as poly(phthalazinone ether sulfone ketone) (PPESK) to synthesize chloromethylated derivatives (CMPPESK). This process involves reacting PPESK with CMOE under controlled conditions to introduce chloromethyl groups, enhancing solubility in polar aprotic solvents (e.g., NMP, DMAc) and enabling further functionalization . Key methodological considerations include:

- Reagent purity : Technical-grade CMOE may contain impurities (e.g., bis(chloromethyl) ether), necessitating purification steps to avoid side reactions.

- Reaction temperature : Optimized at 40–60°C to balance reaction efficiency and decomposition risks.

- Catalyst selection : Lewis acids like FeCl₃ or ZnCl₂ may accelerate chloromethylation but require careful quenching .

Q. What safety protocols must be prioritized when handling CMOE in laboratory settings?

Although CMOE is noted for lower toxicity compared to chloromethyl methyl ether (CMME), strict safety measures are essential due to its reactivity and potential carcinogenic byproducts:

- Engineering controls : Use fume hoods with ≥100 fpm airflow and explosion-proof equipment to mitigate inhalation and fire risks .

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields. Emergency showers/eyewash stations must be accessible .

- Storage : Store in airtight containers under nitrogen, away from moisture and oxidizers, to prevent hydrolysis (yielding HCl) or peroxide formation .

Q. How can researchers characterize CMOE and its derivatives using spectroscopic methods?

- ¹H/¹³C NMR : Chloromethyl groups appear as singlets at δ 4.6–5.0 ppm (¹H) and δ 45–50 ppm (¹³C). Post-reaction shifts confirm successful polymer modification .

- FT-IR : C-O-C ether stretching (~1100 cm⁻¹) and C-Cl bonds (~650 cm⁻¹) are diagnostic. Disappearance of hydroxyl peaks (if used for protection) validates reaction completion .

- Elemental analysis : Quantify chlorine content to determine substitution efficiency in polymers .

Advanced Research Questions

Q. What mechanistic insights explain CMOE’s reactivity in Friedel-Crafts alkylation, and how can side reactions be minimized?

CMOE acts as an electrophilic chloromethyl donor in Friedel-Crafts reactions, facilitated by Lewis acids (e.g., AlCl₃). The mechanism involves:

- Electrophilic attack : CMOE’s chloromethyl group reacts with aromatic substrates, forming σ-complex intermediates.

- Rearrangement : Intermediate stabilization via proton transfer or catalyst-mediated pathways. Side reactions (e.g., over-alkylation, ether cleavage) are mitigated by:

- Stoichiometric control : Limit Lewis acid to 1–2 equivalents to avoid catalyst-induced decomposition.

- Low-temperature regimes : Maintain reactions at –10°C to 0°C to suppress competing hydrolysis .

Q. How do impurities in technical-grade CMOE impact synthetic outcomes, and what analytical strategies detect them?

Technical-grade CMOE often contains bis(chloromethyl) ether (BCME, a potent carcinogen) and chloroethyl methyl ether. These impurities can:

- Compromise yield : BCME reacts competitively, forming cross-linked byproducts.

- Increase toxicity : BCME necessitates stringent exposure controls (e.g., air sampling per OSHA 1910.1020) . Detection methods:

- GC-MS : BCME elutes earlier (retention time ~3.5 min) than CMOE (~5.2 min) using a DB-5 column .

- HPLC-UV : Quantify impurities at 210 nm with a C18 column and acetonitrile/water mobile phase .

Q. What strategies optimize the solubility and stability of CMOE-derived polymers for membrane applications?

CMPPESK’s solubility in NMP or chloroform is critical for membrane casting. Optimization involves:

- Degree of substitution (DS) : Target DS ≥1.2 to ensure solubility while avoiding excessive cross-linking.

- Post-treatment : Quench residual CMOE with methanol/water mixtures to halt further reactions.

- Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidative degradation during processing .

Data Contradiction Analysis

Q. Discrepancies in reported toxicity profiles of CMOE versus structural analogs: How should researchers reconcile these differences?

While CMOE is marketed as a "lower-toxicity" alternative to CMME (a known human carcinogen), limited toxicological data exist for CMOE. Key contradictions:

- Carcinogenicity : CMME is classified by IARC as Group 1 (human carcinogen), whereas CMOE lacks formal classification. However, impurities like BCME (Group 1) necessitate caution .

- Acute toxicity : CMOE’s LD₅₀ (rat, oral) is ~250 mg/kg, compared to CMME’s 55 mg/kg, suggesting reduced acute risk but still requiring hazard controls . Resolution: Assume worst-case toxicity (align with CMME protocols) until CMOE-specific studies are published.

Methodological Best Practices

Q. What experimental design principles ensure reproducibility in CMOE-based syntheses?

- Batch consistency : Source CMOE from suppliers providing GC purity certificates (>98%).

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent moisture ingress.

- Real-time monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and impurity formation .